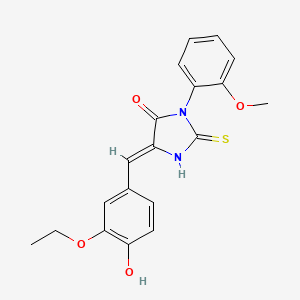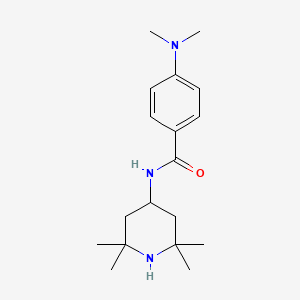![molecular formula C18H24N6O2S B5556678 N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule featuring a triazole ring, a benzamide group, and an imidazolidinyl moiety. These components suggest potential for varied chemical reactivity and biological activity, with significance in synthetic chemistry and potential pharmacological applications.
Synthesis Analysis
The synthesis of complex molecules involving triazole and benzamide functionalities often involves multi-step reactions, utilizing starting materials such as omega-chloroalkyl isocyanates and active methylene compounds. The synthesis routes can include reactions like cyclocondensation and involve intermediates such as thioamides and isothiocyanates for the introduction of sulfur-containing groups (Basheer & Rappoport, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide" is characterized by the presence of heterocyclic rings, such as triazole and imidazol, which play a significant role in the molecule's chemical behavior and interactions. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are crucial for elucidating these structures (Ünver et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound involves interactions facilitated by its functional groups, enabling it to undergo various chemical transformations, such as nucleophilic substitutions and cycloadditions. These reactions are influenced by the compound's ability to act as an electrophile or nucleophile, depending on the reaction conditions and the presence of other reactive species (Patel & Patel, 2010).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are crucial for their handling and application in chemical synthesis and potential pharmacological use. These properties are determined by the molecule's structural features, such as the presence of heteroatoms and the overall molecular geometry (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and stability under various conditions, are defined by the functional groups within the molecule. The triazole and benzamide functionalities, along with the imidazolidinyl group, contribute to a complex chemical behavior, enabling the molecule to participate in diverse chemical reactions and form a variety of derivatives (Mohareb & Gamaan, 2018).
Applications De Recherche Scientifique
Heterocyclic Chemistry Synthesis
Heterocyclic compounds, including 1H-1,2,4-triazoles and imidazoles, are synthesized from N-benzoylthioamides and related derivatives. These compounds serve as key intermediates for the development of diverse heterocyclic systems with potential applications in medicinal chemistry and as building blocks in organic synthesis (Whitfield & Papadopoulos, 1981), (Basheer & Rappoport, 2006).
Antimicrobial and Anticancer Activity
Derivatives of thiosemicarbazide and benzamide have been utilized as precursors for synthesizing various heterocyclic compounds, including imidazole, oxadiazole, and triazine ring systems, with tested antimicrobial activities. Such synthetic pathways highlight the versatility of these scaffolds in developing new therapeutic agents (Elmagd et al., 2017).
Supramolecular Chemistry
N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, elucidating the role of methyl functionality and S⋯O interaction in gel formation. This research contributes to the understanding of molecular interactions in supramolecular assemblies and the design of new gelators for various applications (Yadav & Ballabh, 2020).
Pharmaceutical Chemistry
Benzamide-based compounds, including those with imidazolyl and triazolyl moieties, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and anticancer agents. These studies demonstrate the importance of heterocyclic chemistry in the discovery and development of new drugs with diverse therapeutic activities (Morgan et al., 1990), (Küçükgüzel et al., 2013).
Propriétés
IUPAC Name |
N-[2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-4-23-13(3)21-22-18(23)27-10-8-19-16(25)14-6-5-12(2)15(11-14)24-9-7-20-17(24)26/h5-6,11H,4,7-10H2,1-3H3,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQMBONERDZECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCNC(=O)C2=CC(=C(C=C2)C)N3CCNC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)




![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)